1-(Furan-2-carbonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine
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Overview
Description
1-(Furan-2-carbonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with furan-2-carbonyl and 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-carbonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine typically involves multi-step organic reactions:
Formation of Furan-2-carbonyl Chloride: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride.
Formation of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl Chloride: 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid is similarly converted to its acyl chloride using thionyl chloride.
Coupling Reaction: The piperazine ring is then reacted with both acyl chlorides in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-carbonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor ligands, given the bioactive nature of both furan and benzothiophene moieties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of both furan and benzothiophene rings suggests it could interact with various biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl
Properties
IUPAC Name |
furan-2-yl-[4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(14-5-3-11-23-14)19-7-9-20(10-8-19)18(22)16-12-13-4-1-2-6-15(13)24-16/h3,5,11-12H,1-2,4,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNRUILUONLGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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